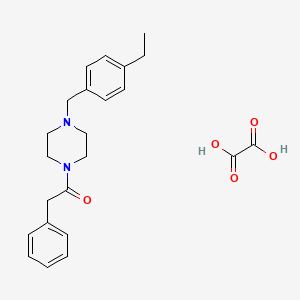
1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate, also known as EPP or N-(4-ethylbenzyl)-N-(phenylacetyl)piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties, particularly its effects on the central nervous system.
作用机制
The exact mechanism of action of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, increase exploratory behavior, and improve cognitive function. This compound has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as an anti-addiction medication.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied in animal models, and its effects on various neurotransmitter systems are well understood. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other psychoactive compounds, which may limit its usefulness in certain applications.
未来方向
There are several potential future directions for research on 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate. One area of interest is the development of more potent derivatives of this compound, which may have greater therapeutic potential. Another area of interest is the investigation of the mechanisms underlying the effects of this compound, which may lead to the development of new treatments for neurological disorders. Finally, the use of this compound in combination with other psychoactive compounds may also be a promising avenue for future research.
合成方法
The synthesis of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate involves the reaction of 4-ethylbenzylamine with phenylacetyl chloride, followed by the addition of piperazine in the presence of a base. The resulting compound is then treated with oxalic acid to form the oxalate salt of this compound. This synthesis method has been optimized to produce high yields of pure this compound, which can be used for further research and development.
科学研究应用
1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
属性
IUPAC Name |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-2-18-8-10-20(11-9-18)17-22-12-14-23(15-13-22)21(24)16-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-11H,2,12-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHZNDQEGFUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
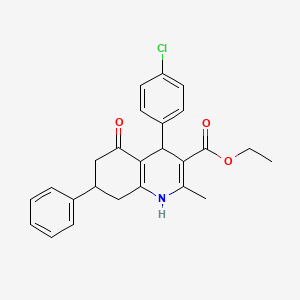
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)
![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
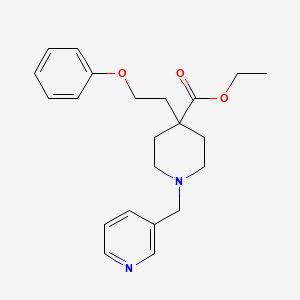
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)
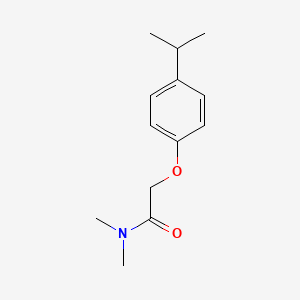
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)

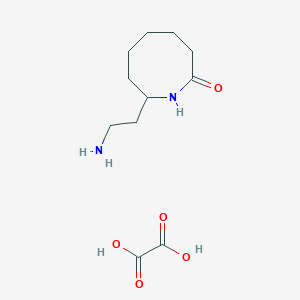
![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)
